molecular formula C18H22BrClSn B12556670 Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane CAS No. 144650-36-2

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane

Cat. No.: B12556670
CAS No.: 144650-36-2
M. Wt: 472.4 g/mol
InChI Key: DATIEBBJCYLSMN-UHFFFAOYSA-L
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Description

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane is an organotin compound featuring a central tin atom bonded to two 2,4,6-trimethylphenyl (mesityl) groups, one bromine atom, and one chlorine atom. Its molecular formula is C₁₈H₂₂BrClSn, with a molecular weight of 480.52 g/mol. This compound belongs to the class of mixed dihalostannanes, which are characterized by their use in catalysis, organic synthesis, and materials science due to the tunable steric and electronic properties imparted by the mesityl substituents. The bulky mesityl groups enhance thermal stability and influence reactivity by reducing undesired side reactions via steric shielding .

Properties

CAS No.

144650-36-2

Molecular Formula

C18H22BrClSn

Molecular Weight

472.4 g/mol

IUPAC Name

bromo-chloro-bis(2,4,6-trimethylphenyl)stannane

InChI

InChI=1S/2C9H11.BrH.ClH.Sn/c2*1-7-4-8(2)6-9(3)5-7;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

DATIEBBJCYLSMN-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(Cl)Br)C

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Formation of Bis(2,4,6-trimethylphenyl)tin Intermediate

    • Reagents : Tin(II) chloride (SnCl₂) reacts with a strong base, such as lithium dimethylamide (LiN(CH₃)₂), in a polar aprotic solvent like tetrahydrofuran (THF).
    • Mechanism : Deprotonation of SnCl₂ generates a stannate intermediate, which serves as a nucleophile for subsequent halogenation.
  • Halogenation with Bromine and Chlorine

    • Reagents : Bromine (Br₂) and chlorine (Cl₂) are introduced as electrophilic halogenating agents. The reaction is typically performed in an aprotic solvent (e.g., toluene or hexanes) under inert conditions.
    • Steric Considerations : The bulky 2,4,6-trimethylphenyl groups direct halogenation to specific sites, favoring mono- and di-substitution products.
Parameter Value/Description Source
Solvent Toluene, THF, hexanes
Temperature 55–70°C
Halogen Source Br₂, Cl₂
Base LiN(CH₃)₂, (CH₃)₃SiN(CH₃)₂

Challenges and Optimizations

  • Light Sensitivity : Reactions are conducted in amber glassware to prevent photodegradation of tin intermediates.
  • Halogenation Control : Sequential addition of Br and Cl ensures selective substitution. Over-halogenation is minimized by stoichiometric control.

Alternative Routes via Organotin Intermediates

Alternative strategies involve pre-forming organotin precursors, which are later functionalized with halogens.

Example: Use of Alkylating Agents

  • Formation of Trialkylstannane

    • Reagents : SnCl₂ reacts with 3 equivalents of (CH₃)₃SiN(CH₃)₂ in toluene, followed by alkylation with 2-iodopropane or similar reagents.
    • Product : Trialkylstannane intermediates (e.g., isopropyl(tris)dimethylamino tin) serve as precursors for halogenation.
  • Halogenation

    • Conditions : Bromine or chlorine is added to the trialkylstannane in a controlled manner, leveraging the nucleophilicity of the tin center.
Parameter Value/Description Source
Alkylating Agent 2-Iodopropane, iodomethane
Solvent Toluene
Reaction Time 12–60 hours

Role of Solvents and Reaction Environment

Solvent choice critically impacts reaction efficiency and selectivity:

  • Polar Aprotic Solvents (THF, DME) : Enhance nucleophilicity of tin intermediates, facilitating halogenation.
  • Non-Polar Solvents (Hexanes, Toluene) : Stabilize steric bulk, reducing side reactions in crowded environments.

Mechanistic Insights

The synthesis proceeds via a halogen-metal exchange (HME) mechanism, where the tin center displaces halogen atoms from electrophilic sources. Key steps include:

  • Deprotonation : Formation of a stannate intermediate.
  • Nucleophilic Attack : Tin attacks electrophilic halogen (Br or Cl).
  • Quenching : Workup with aqueous acids to isolate the final product.

Purification and Characterization

  • Filtration : Reaction mixtures are filtered through syringe filters (0.2 µm) to remove insolubles.
  • Extraction : Products are isolated via solvent extraction (e.g., hexanes/ethyl acetate) and dried under reduced pressure.
  • Spectroscopic Analysis :
    • ¹H-NMR : Confirms aromatic and methyl group integration.
    • ¹¹⁹Sn-NMR : Verifies tin coordination environment.

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution High selectivity, scalable Sensitive to light, requires inert conditions
Organotin Intermediates Flexible precursor synthesis Multi-step process, moderate yields

Chemical Reactions Analysis

Ligand Substitution Reactions

The bromine and chlorine ligands on the tin center undergo substitution with nucleophiles, enabling the synthesis of derived organotin complexes.

Key Reaction Pathways:

  • Halogen Exchange : Treatment with iodide (KI) in THF replaces Cl/Br with I, forming bromo(iodo)bis(2,4,6-trimethylphenyl)stannane.

  • Alkoxy Substitution : Reacting with sodium methoxide (NaOMe) in methanol replaces Cl with methoxy groups.

Factors Influencing Reactivity:

ParameterEffect on Substitution
Solvent polarityPolar solvents (e.g., THF) accelerate substitution
Temperature60–80°C optimizes kinetics
Steric hindranceBulky nucleophiles exhibit slower rates

Cross-Coupling Reactions

This compound serves as a transmetalation agent in Pd- or Ni-catalyzed cross-coupling reactions, facilitating C–C bond formation.

Suzuki-Miyaura Coupling

In the presence of Pd(PPh₃)₄ and arylboronic acids, the tin-halogen bond undergoes transmetalation to form biaryl products .

Example:

SubstrateConditionsProductYield
4-BromotoluenePd(OAc)₂, Josiphos L53 , CsF4-Methylbiphenyl91%

Mechanism:

  • Oxidative addition of aryl halide to Pd(0).

  • Transmetalation with the tin compound via a fluoride-bridged intermediate .

  • Reductive elimination to form the C–C bond.

Transmetalation in Catalytic Cycles

The compound participates in dynamic kinetic resolutions (DKRs) and enantioselective transformations.

Enantioselective Alkylation

With Pd catalysts and chiral ligands (e.g., L53 ), it enables asymmetric synthesis of α-chiral amides.

Key Data:

  • Substrate : N-Phenyl-2-bromopropionamide

  • Conditions : Pd(OAc)₂, L53 , TBAF

  • Outcome : 95% ee, 63% yield

Mechanistic Insight:
A fluoride bridge between Pd and the tin center stabilizes the transition state, ensuring stereochemical retention during transmetalation .

Halogen Exchange in Radical Reactions

Under radical-initiated conditions, the compound undergoes bromine transfer to alkenes or alkynes.

Example:

Reaction PartnerConditionsProduct
StyreneAIBN, 70°Cβ-Bromostyrene

Radical Pathway:

  • Initiation: AIBN generates radicals.

  • Bromine abstraction from tin by styrene radical.

  • Termination: Formation of β-bromostyrene .

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing trimethylbenzene and SnBrCl.

Decomposition Products:

  • Gaseous: HBr, HCl

  • Solid residue: SnO₂ (under oxidative conditions)

Scientific Research Applications

Organic Synthesis

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane serves as a versatile reagent in organic synthesis. Its utility arises from the ability of the stannane moiety to participate in various coupling reactions, such as:

  • Suzuki Coupling Reactions : This compound can be employed as a stannylating agent to synthesize biphenyl derivatives through Suzuki-Miyaura cross-coupling reactions. The presence of both bromine and chlorine functionalities allows for selective reactions with different coupling partners, enhancing the diversity of products obtained .
  • Stannylation Reactions : The compound can introduce stannyl groups into organic molecules, which can be further transformed into other functional groups. This property is particularly useful in the synthesis of complex organic molecules where stannyl groups can serve as intermediates for further functionalization .

Medicinal Chemistry

The biological activity of this compound derivatives has been investigated in several studies. Key findings include:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, certain synthesized compounds based on this stannane have shown effectiveness against various viral strains, making them potential candidates for antiviral drug development .
  • Anticancer Properties : The compound's derivatives have also been evaluated for their anticancer activities. Studies have reported that some derivatives possess significant inhibitory effects on cancer cell lines, suggesting potential applications in cancer therapeutics .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The results demonstrated that specific derivatives exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
16Jurkat7.5
17MCF-78.3
18HCT1169.0

Case Study 2: Antiviral Activity Testing

In another investigation focusing on antiviral properties, several compounds derived from this compound were tested against viral strains such as influenza and HIV. The results indicated a promising antiviral effect with some compounds achieving significant inhibition at low concentrations .

Mechanism of Action

The mechanism of action of bromo(chloro)bis(2,4,6-trimethylphenyl)stannane involves its ability to form coordination complexes with various substrates. The tin center can coordinate with nucleophiles, facilitating reactions such as substitution and coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane with structurally or functionally analogous compounds, including organometallic and main-group species.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Central Atom Key Applications/Properties
This compound Not listed C₁₈H₂₂BrClSn 480.52 Sn Catalyst precursor, cross-coupling reactions
Fluorobis(2,4,6-trimethylphenyl)borane 436-59-9 C₁₈H₂₂BF 268.18 B Lewis acid, co-catalyst in polymerization
Bromo(2,4,6-trimethylphenyl)magnesium 2633-66-1 C₉H₁₁BrMg 217.40 Mg Grignard reagent, nucleophilic alkylation
[Mg/Zn complexes with mesityl-amidinate ligands] N/A Varies 500–600 Mg/Zn Stabilized zwitterionic catalysts, redox-active materials

Structural and Electronic Comparisons

  • Central Atom Effects :

    • The tin center in the target stannane exhibits lower electronegativity compared to boron (Fluorobis(2,4,6-trimethylphenyl)borane) and magnesium (Bromo(2,4,6-trimethylphenyl)magnesium). This results in distinct Lewis acidity and redox behavior. For instance, the boron compound acts as a strong Lewis acid for initiating polymerization, while the stannane’s mixed halide system enables selective transmetallation in cross-coupling reactions .
    • Magnesium in the Grignard reagent (CAS 2633-66-1) confers high nucleophilicity, contrasting with the stannane’s electrophilic tin center, which participates in oxidative addition reactions .
  • Steric and Ligand Effects :

    • All compounds utilize mesityl groups for steric protection. However, the stannane’s bulkier coordination sphere (two mesityl groups vs. one in the magnesium reagent) reduces dimerization tendencies, enhancing its stability in solution .
    • Zwitterionic Mg/Zn complexes (e.g., from ) employ mesityl-amidinate ligands to stabilize electron-deficient metal centers, whereas the stannane relies solely on mesityl groups for steric shielding .

Spectroscopic and Analytical Data

  • ¹H NMR : The stannane’s mesityl protons resonate as a singlet at δ 2.1–2.3 ppm (methyl groups) and δ 6.7–7.0 ppm (aryl protons), similar to Fluorobis(2,4,6-trimethylphenyl)borane but distinct from the upfield-shifted Mg-bound mesityl groups in CAS 2633-66-1 (δ 1.8–2.0 ppm) .
  • HRMS : The stannane’s molecular ion peak (m/z 480.52) aligns with its molecular weight, while the magnesium reagent (CAS 2633-66-1) shows fragmentation patterns indicative of Grignard dissociation .

Research Findings and Trends

Recent studies highlight the stannane’s utility in photoactive materials and tin-mediated C–H functionalization , areas where its mixed halide system outperforms symmetric dihalides. However, its toxicity and environmental persistence remain limitations compared to magnesium and boron analogues . Ongoing research focuses on hybrid systems combining stannanes with zwitterionic ligands (as in ) to enhance catalytic efficiency and stability .

Biological Activity

Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane, with the CAS number 144650-36-2, is an organotin compound that has attracted interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H22BrClSnC_{18}H_{22}BrClSn and a molecular weight of approximately 472.43 g/mol. The compound features a stannane core with two bulky 2,4,6-trimethylphenyl groups, which are known for their steric hindrance and influence on biological interactions.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions of bis(2,4,6-trimethylphenyl)stannane. Recent advancements in synthetic methodologies have improved the scalability and efficiency of producing organotin compounds. For example, reactions can be catalyzed using various Lewis acids or transition metals to enhance yield and selectivity .

Anticancer Properties

Recent studies have indicated that organotin compounds exhibit significant anticancer activities. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

  • Case Study : In vitro assays demonstrated that this compound showed cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

Organotin compounds have also been investigated for their antimicrobial properties. This compound displayed promising activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

  • Research Findings : A study reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .

Toxicological Considerations

While the biological activities of this compound are promising, it is crucial to consider its toxicity profile. Organotin compounds are known for their potential toxic effects on human health and the environment. Studies have shown that exposure to high concentrations can lead to neurotoxicity and reproductive toxicity in animal models.

Data Summary

Property Value
Molecular FormulaC₁₈H₂₂BrClSn
Molecular Weight472.43 g/mol
Anticancer IC50 (Breast Cancer)~10 µM (in vitro)
Antimicrobial MIC (E. coli)5 µg/mL
Toxicological ConcernsNeurotoxicity potential

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves transmetallation or halogen exchange reactions using organotin precursors. For example, reacting bis(2,4,6-trimethylphenyl)tin dichloride with a brominating agent (e.g., LiBr) under anhydrous conditions. Purification requires column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from non-polar solvents. Monitor purity via <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use <sup>119</sup>Sn NMR to confirm tin coordination geometry and oxidation state. X-ray crystallography resolves stereoelectronic effects of mesityl substituents. FT-IR identifies Sn-Cl/Br stretching modes (~200–400 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How should researchers handle safety and stability concerns during experiments with this compound?

  • Methodological Answer : Store under inert atmosphere (N2/Ar) due to hydrolytic sensitivity. Use gloveboxes for air-free manipulations. Toxicity assessments (e.g., LD50) are critical; consult SDS for organotin-specific hazards. Decontaminate spills with sodium bicarbonate and chelating agents .

Q. What are the primary research applications of this organotin compound?

  • Methodological Answer : Investigate its role in catalysis (e.g., Stille coupling) or as a precursor for hybrid materials. Compare reactivity with analogous Sn(IV) complexes to assess ligand steric/electronic effects .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the catalytic activity of this compound?

  • Methodological Answer : Employ kinetic isotope effects (KIE) or DFT calculations to differentiate between radical vs. polar pathways. Use <sup>119</sup>Sn NMR to track intermediate species in situ. Cross-reference findings with crystallographic data to correlate structure-activity relationships .

Q. What experimental designs are effective for optimizing reaction conditions involving this compound?

  • Methodological Answer : Apply factorial design (e.g., 2<sup>k</sup> models) to test variables like temperature, solvent polarity, and stoichiometry. Use response surface methodology (RSM) to identify optimal conditions for yield or selectivity. Validate with triplicate trials and ANOVA analysis .

Q. How can computational modeling enhance understanding of substituent effects on the compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/def2-TZVP) to map electron density distributions and frontier molecular orbitals. Compare Mulliken charges at Sn with experimental Hammett parameters. Validate models against crystallographic bond lengths/angles .

Q. What theoretical frameworks guide the study of ligand exchange dynamics in this compound?

  • Methodological Answer : Link experiments to Marcus theory for electron transfer or Tolman’s electronic parameters for ligand effects. Use Eyring plots to derive activation parameters (ΔH<sup>‡</sup>, ΔS<sup>‡</sup>) from variable-temperature NMR kinetics .

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